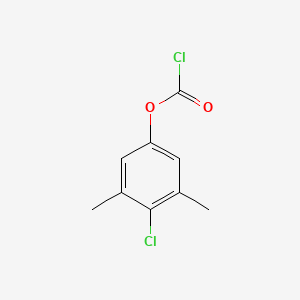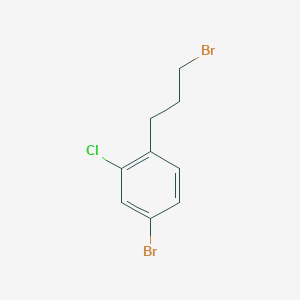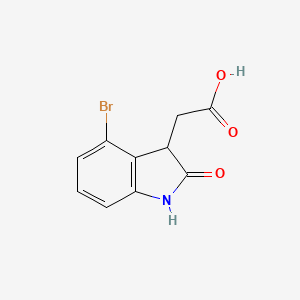
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid typically involves the bromination of 2-oxoindoline followed by the introduction of an acetic acid moiety. One common method involves the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to yield 4-bromo-2-oxoindoline. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating procaspase-3, a precursor of the enzyme caspase-3, which plays a crucial role in the execution phase of cell apoptosis . This compound may also interact with other proteins involved in apoptotic pathways, such as Bcl-2 and p53 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: Similar structure but lacks the bromine atom.
2-(4-Chloro-2-oxoindolin-3-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluoro-2-oxoindolin-3-yl)acetic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(4-Bromo-2-oxoindolin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .
Eigenschaften
Molekularformel |
C10H8BrNO3 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
2-(4-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-6-2-1-3-7-9(6)5(4-8(13)14)10(15)12-7/h1-3,5H,4H2,(H,12,15)(H,13,14) |
InChI-Schlüssel |
YWECSGWMEMZLIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(C(=O)N2)CC(=O)O)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



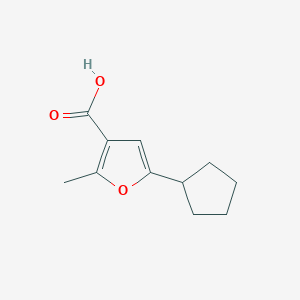
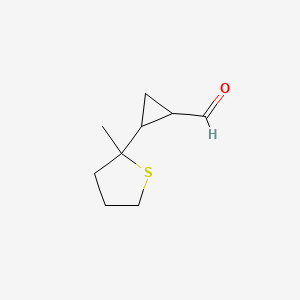
![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
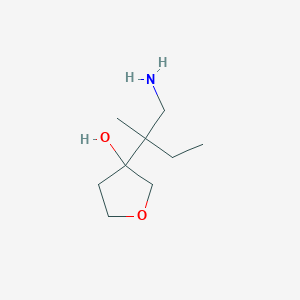
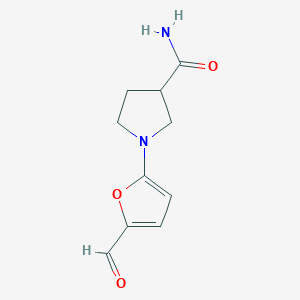
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
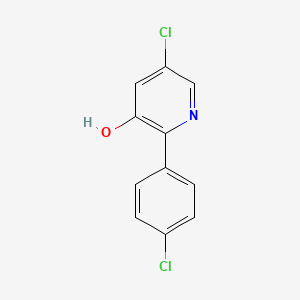
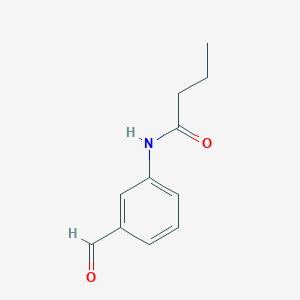
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

